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Compound of Interest

Compound Name: 2-aminoacetic acid

Cat. No.: B1601395

Technical Support Center: Tris-Glycine Buffer
Systems

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with Tris-
glycine buffer systems for protein separation.

Frequently Asked Questions (FAQSs)

Q1: What is the optimal pH for a Tris-glycine running buffer in SDS-PAGE?

Al: The optimal pH for a standard Tris-glycine SDS-PAGE running buffer is approximately 8.3.
[1][2][3][4] This pH is crucial for the discontinuous buffer system, which ensures that proteins
are stacked in the stacking gel and then separated by size in the resolving gel.[4][5]

Q2: Should I adjust the pH of my 10X Tris-glycine running buffer stock solution?

A2: It is generally not recommended to adjust the pH of the Tris-glycine running buffer with
strong acids or bases like HCI or NaOH.[3][6] The correct pH of approximately 8.3 should be
achieved by dissolving the appropriate amounts of Tris base and glycine.[7] Adding strong
acids or bases can introduce unwanted ions that may interfere with the electrophoresis
process.[6] If the pH is incorrect, it is better to remake the buffer, ensuring the quality and
correct weighing of the reagents.
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Q3: My Tris-glycine running buffer has a pH higher than 8.3. What should | do?

A3: A pH higher than 8.3 in your Tris-glycine running buffer is a common issue.[7][8] This can
be due to several factors, including the quality of the reagents or inaccurate weighing. Instead
of adjusting the pH with acid, it is advisable to remake the buffer. Ensure you are using high-
purity, electrophoresis-grade Tris base and glycine.[8]

Q4: Why is the pH of the stacking gel (6.8) different from the resolving gel (8.8) and the running
buffer (8.3)?

A4: This pH difference is the foundation of the Laemmli discontinuous buffer system used in
SDS-PAGE.[5][9] At pH 6.8 in the stacking gel, glycine exists predominantly as a zwitterion with
a near-neutral charge, causing it to migrate slowly.[4] Chloride ions from the Tris-HCI in the gel
migrate quickly, creating a moving ion front that sweeps the SDS-coated proteins into a narrow
band, or "stack."[4][5] When this stack reaches the resolving gel with a higher pH of 8.8, glycine
becomes more negatively charged and accelerates, leaving the proteins to be separated based
on their molecular weight in the sieving gel matrix.[5]

Q5: How does the pH of the Tris-glycine buffer affect protein separation in Native PAGE?

A5: In Native PAGE, the pH of the buffer system is critical as it determines the native charge of
the proteins, which is a key factor in their separation, along with their size and shape.[10][11]
The pH of the running buffer should be chosen so that the proteins of interest have a net
charge, causing them to migrate into the gel.[10] For proteins with an isoelectric point (pl)
between 8.1 and 8.5, a running buffer with a pH higher than this range (e.g., 9.5) is necessary
to ensure they have a net negative charge and migrate towards the anode.[10] Deviations from
the optimal pH can lead to protein denaturation, aggregation, or altered migration patterns.[10]
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Issue

Potential Cause

Recommended Solution

Incorrect final pH of the

running buffer

Inaccurate weighing of Tris

base or glycine.

Remake the buffer, carefully

weighing the components.

Poor quality of reagents.

Use high-purity,
electrophoresis-grade

reagents.[8]

Temperature effects on pH

measurement.

Allow the buffer to cool to room
temperature before measuring
the final pH. The pH of Tris
buffers is temperature-

dependent.[8]

"Smiling" or curved protein

bands

Uneven heat distribution

during electrophoresis.

Reduce the voltage and run
the gel for a longer period. Run
the gel in a cold room or with a

cooling unit.

Incorrect buffer concentration.

Ensure the 10X stock is diluted

correctly to 1X.

Fuzzy or blurred protein bands

Incorrect pH of the running
buffer.

Prepare fresh running buffer

with the correct pH.

Old or degraded SDS.

Use fresh, high-quality SDS.
Old SDS can hydrolyze and
affect the buffer's properties.
[12]

Proteins not migrating into the

resolving gel

Incorrect pH of the stacking

gel.

Ensure the stacking gel pH is
around 6.8.[9][13]

Problems with the glycine in

the running buffer.

The charge of glycine is pH-
dependent; an incorrect
running buffer pH will affect

stacking.[4]

Experimental Protocols
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Preparation of 1L of 10X Tris-Glycine-SDS Running
Buffer

Reagents:

Tris base: 30.3 g

Glycine: 144 g

Sodium Dodecyl Sulfate (SDS): 10 g

Deionized water

Protocol:

In a beaker, dissolve 30.3 g of Tris base and 144 g of glycine in approximately 800 mL of
deionized water.[14]

« Stir until all components are fully dissolved.

e Add 10 g of SDS and continue to stir gently until it is dissolved. Be careful to avoid excessive
foaming.[14]

o Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of
1L.

e The pH of this 10X solution should be approximately 8.3 and does not require adjustment.
[14]

» Store at room temperature. If a precipitate forms during storage, gently warm the buffer to
redissolve it before use.[14]

For use, dilute the 10X buffer to 1X with deionized water.

Preparation of Stacking and Resolving Gel Buffers for
SDS-PAGE

1.5 M Tris-HCI, pH 8.8 (for Resolving Gel):
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Dissolve 18.17 g of Tris base in 80 mL of deionized water.

Adjust the pH to 8.8 by adding concentrated HCI.

Bring the final volume to 100 mL with deionized water.[15]

Store at 4°C.

0.5 M Tris-HCI, pH 6.8 (for Stacking Gel):

Dissolve 6 g of Tris base in 80 mL of deionized water.

Adjust the pH to 6.8 by adding concentrated HCI.

Bring the final volume to 100 mL with deionized water.[15]

Store at 4°C.

Visualizations
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Caption: Logical workflow for preparing Tris-glycine running buffer.
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Caption: Troubleshooting workflow for pH-related issues in protein separation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Adjusting pH of Tris-glycine buffer for optimal protein
separation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601395#adjusting-ph-of-tris-glycine-buffer-for-
optimal-protein-separation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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